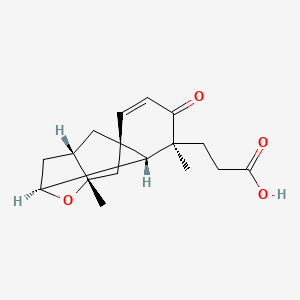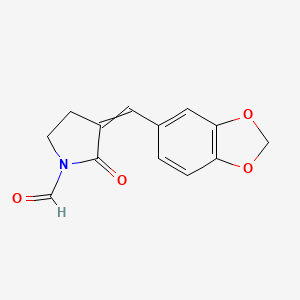
Platensic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platensic acid is a polycyclic cage attached to a 2-carboxyethyl side chain. It is isolated from Streptomyces platensis. It has a role as a metabolite. It is a cyclic ketone, a monocarboxylic acid, a cyclic ether and a polycyclic cage.
Applications De Recherche Scientifique
Isolation and Structure Analysis
- Platensic acid, isolated as a free C-17 tetracyclic enoic acid from Streptomyces platensis, shows significant potential as a natural product antibiotic. Its structure, semisynthesis, and activity have been a subject of study, underscoring its potential in inhibiting fatty acid biosynthesis pathways in bacteria (Herath et al., 2008).
Synthetic Advances
- The total synthesis of platensimycin, a potent inhibitor of fatty acid synthase, has been achieved, which is significant for treating metabolic disorders and bacterial infections. This process includes an improved assembly of the ketolide fragment, (-)-platensic acid, highlighting its role in developing therapeutic agents (Stanley T.‐C. Eey & M. J. Lear, 2014).
Convergent Synthesis Strategy
- Platensic acid has been a target molecule in the convergent synthesis of platensimycin and related natural products. This approach involves constructing a cage-like core and attaching various side chains, indicating its versatility in antibiotic synthesis (Nicolaou et al., 2009).
Biosynthetic Intermediates
- Platensic acid is identified as a potential biosynthetic intermediate of platensimycin, derived from the non-mevalonate MEP terpenoid pathway. This understanding aids in unraveling the biosynthesis of such complex natural products, essential for novel antibiotic development (Herath et al., 2007).
Analogues and Derivatives
- The creation of platensimycin analogues, involving platensic acid, explores the molecular design and chemical synthesis for treating infectious diseases. This research underscores its structural flexibility and potential in generating effective antibiotics (Lin Qiu et al., 2017).
Propriétés
Nom du produit |
Platensic Acid |
|---|---|
Formule moléculaire |
C17H22O4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoic acid |
InChI |
InChI=1S/C17H22O4/c1-15(5-4-13(19)20)12(18)3-6-17-8-10-7-11(14(15)17)21-16(10,2)9-17/h3,6,10-11,14H,4-5,7-9H2,1-2H3,(H,19,20)/t10-,11+,14+,15-,16+,17+/m1/s1 |
Clé InChI |
RQCNJFMDDXEKEP-ZMKNGNPLSA-N |
SMILES isomérique |
C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)O)O2 |
SMILES canonique |
CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)O)O2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1261398.png)
![5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)











